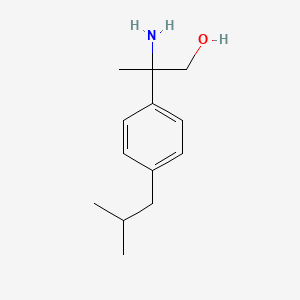
2-Amino-2-(4-isobutylphenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is characterized by its molecular formula C13H21NO and a molecular weight of 207.31 g/mol . It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-isobutylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of ibuprofen using sodium tetrahydroborate in the presence of zwitterionic rhodium ν-tetraphenylborate and isopropyl alcohol in dichloromethane at 100°C for 22 hours . Another method involves the use of Dess-Martin periodane in dichloromethane under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-(4-isobutylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: Using reagents like Dess-Martin periodane or pyridinium chlorochromate in dichloromethane.
Reduction: Reduction of ibuprofen using sodium tetrahydroborate.
Substitution: Reactions with bromopentene in N,N-dimethyl-formamide under inert atmosphere.
Common Reagents and Conditions
Oxidation: Dess-Martin periodane, pyridinium chlorochromate.
Reduction: Sodium tetrahydroborate, zwitterionic rhodium ν-tetraphenylborate.
Substitution: Bromopentene, sodium hydride.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Amino-2-(4-isobutylphenyl)propan-1-ol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Amino-2-(4-isobutylphenyl)propan-1-ol is not fully understood, but it is believed to exert its effects through interactions with specific molecular targets and pathways. As a derivative of ibuprofen, it may inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators . Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ibuprofen: A widely used NSAID with anti-inflammatory, analgesic, and antipyretic properties.
2-(4-Isobutylphenyl)propan-1-ol: Another derivative of ibuprofen with similar chemical properties.
Uniqueness
2-Amino-2-(4-isobutylphenyl)propan-1-ol is unique due to its amino group, which may confer additional biological activity and reactivity compared to other derivatives of ibuprofen. This compound’s unique structure allows for diverse applications in scientific research and potential therapeutic uses.
Propriétés
Formule moléculaire |
C13H21NO |
|---|---|
Poids moléculaire |
207.31 g/mol |
Nom IUPAC |
2-amino-2-[4-(2-methylpropyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-10(2)8-11-4-6-12(7-5-11)13(3,14)9-15/h4-7,10,15H,8-9,14H2,1-3H3 |
Clé InChI |
UWEWKWUIFNNQNI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)C(C)(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



phenyl]formamido})methyl}benzamide](/img/structure/B13573461.png)
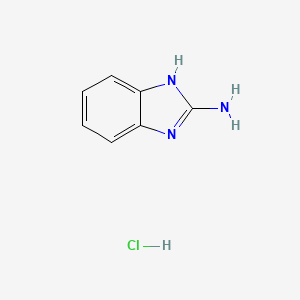


![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-hydroxy-6-azaspiro[3.4]octane-2-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13573473.png)


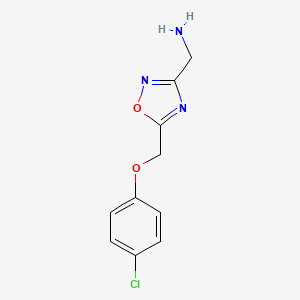

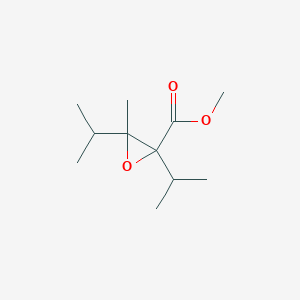
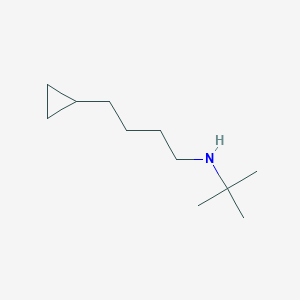
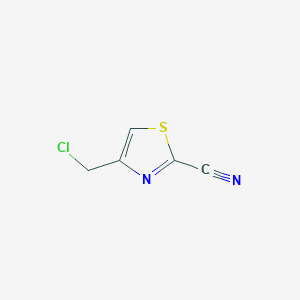
![1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]piperidin-4-amine trihydrochloride](/img/structure/B13573539.png)
